Cas no 2287237-67-4 (rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol)
![rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol structure](https://ja.kuujia.com/scimg/cas/2287237-67-4x500.png)
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol 化学的及び物理的性質
名前と識別子
-
- EN300-6738173
- rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol
- 2287237-67-4
-
- インチ: 1S/C8H15NO/c9-7-3-6-1-2-8(7,4-6)5-10/h6-7,10H,1-5,9H2/t6-,7+,8-/m0/s1
- InChIKey: PBXGADKSTZKJJF-RNJXMRFFSA-N
- ほほえんだ: OC[C@@]12CC[C@@H](C[C@H]1N)C2
計算された属性
- せいみつぶんしりょう: 141.115364102g/mol
- どういたいしつりょう: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 46.2Ų
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6738173-1.0g |
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol |
2287237-67-4 | 95.0% | 1.0g |
$1057.0 | 2025-03-13 | |
Enamine | EN300-6738173-0.5g |
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol |
2287237-67-4 | 95.0% | 0.5g |
$1014.0 | 2025-03-13 | |
Enamine | EN300-6738173-10.0g |
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol |
2287237-67-4 | 95.0% | 10.0g |
$4545.0 | 2025-03-13 | |
Enamine | EN300-6738173-0.05g |
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol |
2287237-67-4 | 95.0% | 0.05g |
$888.0 | 2025-03-13 | |
Enamine | EN300-6738173-0.25g |
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol |
2287237-67-4 | 95.0% | 0.25g |
$972.0 | 2025-03-13 | |
Enamine | EN300-6738173-2.5g |
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol |
2287237-67-4 | 95.0% | 2.5g |
$2071.0 | 2025-03-13 | |
Enamine | EN300-6738173-5.0g |
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol |
2287237-67-4 | 95.0% | 5.0g |
$3065.0 | 2025-03-13 | |
Enamine | EN300-6738173-0.1g |
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol |
2287237-67-4 | 95.0% | 0.1g |
$930.0 | 2025-03-13 |
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
2. Book reviews
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanolに関する追加情報
Professional Introduction to Rac-[(1R,2R,4R)-2-Aminobicyclo[2.2.1]heptan-1-yl)methanol (CAS No. 2287237-67-4)
Rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl)methanol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2287237-67-4, belongs to a class of molecules known for their intricate stereochemistry and potential biological activity. The unique structural framework of this compound, featuring a bicyclic backbone with specific stereochemical configurations, makes it a subject of intense interest for medicinal chemists and biochemists alike.
The molecular structure of Rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl)methanol is characterized by a seven-membered bicyclic system that incorporates an amine functional group at the 2-position and a hydroxymethyl group at the 1-position. This configuration imparts a high degree of chirality to the molecule, which is crucial for its biological interactions. The presence of three stereocenters (at positions 1, 2, and 4) in the bicyclic system results in four possible stereoisomers, with the racemic mixture being of particular interest in this context.
In recent years, there has been a growing interest in bicyclic compounds due to their diverse pharmacological properties and potential therapeutic applications. The specific scaffold of Rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl)methanol has been explored for its potential role in modulating various biological pathways. For instance, studies have suggested that such compounds may interact with enzymes and receptors in ways that could lead to novel therapeutic effects.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The unique stereochemistry of Rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl)methanol allows for the synthesis of enantiomerically pure derivatives, which can be fine-tuned to enhance specific biological activities. This has led to several research initiatives aimed at developing analogs with improved pharmacokinetic and pharmacodynamic profiles.
The synthesis of Rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl)methanol presents significant challenges due to the complexity of the stereochemical framework. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, are often employed to achieve the desired stereochemical purity. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of precise structural control in drug development.
Recent advancements in computational chemistry have further enhanced the understanding of how Rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl)methanol interacts with biological targets. Molecular modeling studies have provided valuable insights into its binding modes within enzymes and receptors, which are critical for designing more effective drugs. These computational approaches complement experimental efforts by predicting potential drug candidates and optimizing their structures for improved efficacy.
The pharmacological potential of Rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl)methanol has been explored in several preclinical studies. Initial findings suggest that this compound may exhibit properties relevant to treating neurological disorders, pain management, and inflammation-related conditions. While these studies are still in early stages, they underscore the compound's promise as a lead molecule for further development.
The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials like Rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl)methanol. Its synthesis and purification require meticulous attention to detail to ensure that the final product meets stringent quality standards required for preclinical and clinical investigations.
In conclusion, Rac-[(1R,2R,4R)- ]bicyclo[ []heptan]-]methyl-m2287237-67) represents a significant advancement in pharmaceutical chemistry due to its complex stereochemistry and potential biological activity.
The ongoing research into this compound highlights its importance as a candidate for developing novel therapeutics aimed at addressing various medical conditions.
As our understanding of its pharmacological properties continues to evolve,
it is expected that new applications will emerge,
further solidifying its role in modern drug discovery efforts.
2287237-67-4 (rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol) 関連製品
- 1807093-17-9(5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine)
- 2320382-33-8(4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide)
- 953421-74-4(4-Bromo-1,7-dichloro-isoquinoline)
- 1904274-93-6(1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one)
- 1261908-70-6(3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylbenzoic acid)
- 122894-40-0(Dimethyl-morpholin-2-ylmethyl-amine Dihydrochloride)
- 1448066-49-6(2,6-difluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide)
- 2248300-50-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate)
- 2135928-16-2(tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate)
- 2229417-72-3(5-(dimethoxymethyl)-1,2-oxazol-3-amine)




